6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with bromine, butyl, and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method includes the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve heating the mixture at elevated temperatures, followed by cooling and purification steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to bind to specific molecular targets. For example, as an iron chelator, it selectively binds to ferrous ions, disrupting iron homeostasis in cells . This binding can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other triazinoindole derivatives, such as:
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound lacks the bromine and butyl substituents, which may affect its chemical reactivity and biological activity.
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar to the target compound but without the butyl group, which may influence its lipophilicity and cellular uptake. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15BrN4S |
---|---|
Molecular Weight |
351.27 g/mol |
IUPAC Name |
6-bromo-5-butyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C14H15BrN4S/c1-3-4-5-19-12-9(6-8(2)7-10(12)15)11-13(19)16-14(20)18-17-11/h6-7H,3-5H2,1-2H3,(H,16,18,20) |
InChI Key |
JMINXBRXEZSHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2Br)C)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
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